Methyl 4-bromo-3-hydroxy-2-methylbenzoate

Catalog No.
S871598
CAS No.
1149388-19-1
M.F
C9H9BrO3
M. Wt
245.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-bromo-3-hydroxy-2-methylbenzoate

CAS Number

1149388-19-1

Product Name

Methyl 4-bromo-3-hydroxy-2-methylbenzoate

IUPAC Name

methyl 4-bromo-3-hydroxy-2-methylbenzoate

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

InChI

InChI=1S/C9H9BrO3/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4,11H,1-2H3

InChI Key

KJQPVKLURCKVPY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1O)Br)C(=O)OC

Canonical SMILES

CC1=C(C=CC(=C1O)Br)C(=O)OC

Methyl 4-bromo-3-hydroxy-2-methylbenzoate is an organic compound with the molecular formula C₉H₉BrO₃. It is classified as a derivative of benzoic acid and features a bromine atom, a hydroxyl group, and a methyl ester group attached to the aromatic benzene ring. This compound is recognized for its role in organic synthesis and various applications in scientific research, particularly in the fields of chemistry and biology .

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group using agents like potassium permanganate.
  • Reduction Reactions: The ester group can be reduced to an alcohol using lithium aluminum hydride as a reducing agent.

Common Reagents and Conditions

  • Bromination: Using bromine (Br₂) in dichloromethane (CH₂Cl₂).
  • Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
  • Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether .

Major Products Formed

  • Substitution: Formation of various substituted benzoates.
  • Oxidation: Generation of 4-bromo-3-hydroxy-2-methylbenzaldehyde.
  • Reduction: Production of 4-bromo-3-hydroxy-2-methylbenzyl alcohol.

Research indicates that methyl 4-bromo-3-hydroxy-2-methylbenzoate exhibits potential biological activity. It has been investigated for its role in enzyme inhibition and protein-ligand interactions, suggesting possible applications in pharmacology. Its structural features may contribute to its interactions with biological targets, making it a candidate for further studies in medicinal chemistry .

The synthesis of methyl 4-bromo-3-hydroxy-2-methylbenzoate can be achieved through various methods:

  • Bromination of Methyl 3-Hydroxy-2-methylbenzoate: This method involves treating methyl 3-hydroxy-2-methylbenzoate with bromine in dichloromethane under controlled conditions.
  • Alternative Synthetic Routes: Other synthetic pathways may include the use of different brominating agents or solvents, depending on desired yields and purity levels.

Industrial production often involves large-scale reactions with subsequent purification steps such as recrystallization to ensure high purity of the final product .

Methyl 4-bromo-3-hydroxy-2-methylbenzoate serves several important roles:

  • Organic Synthesis: It is utilized as an intermediate for synthesizing complex organic molecules.
  • Biological Research: Employed in studies related to enzyme inhibition and drug development.
  • Chemical Industry: Used in the production of specialty chemicals and materials due to its unique functional groups .

Studies on methyl 4-bromo-3-hydroxy-2-methylbenzoate have focused on its interactions with various biological systems. It has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, its ability to interact with proteins makes it a valuable compound for understanding biochemical pathways and potential therapeutic applications .

Several compounds share structural similarities with methyl 4-bromo-3-hydroxy-2-methylbenzoate. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Methyl 4-bromo-3-hydroxybenzoate1149388-19-10.90
Methyl 3-bromo-4-hydroxybenzoate29415-97-20.90
Methyl 6-bromo-3-methoxy-2-methylbenzoate55289-16-20.89
Methyl 4-bromo-3-methoxybenzoate17100-63-90.89
Methyl 5-bromo-4-methoxy-2-methylbenzoate1131587-94-40.87

Uniqueness

Methyl 4-bromo-3-hydroxy-2-methylbenzoate is distinguished by the specific positioning of its functional groups, which significantly influences its reactivity and interactions within both chemical and biological systems. This positional specificity enhances its utility as an intermediate for synthesizing more complex molecules and contributes to its unique biological properties compared to similar compounds .

XLogP3

2.5

Dates

Modify: 2023-08-16

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